molecular formula C31H52N2O5S B563818 Valnemulin Trifluoroacetic Acid Salt-d6 CAS No. 1217627-44-5

Valnemulin Trifluoroacetic Acid Salt-d6

カタログ番号: B563818
CAS番号: 1217627-44-5
分子量: 570.863
InChIキー: LLYYNOVSVPBRGV-UPYBRTQDSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Valnemulin Trifluoroacetic Acid Salt-d6 involves the incorporation of deuterium atoms into the valnemulin molecule. This process typically includes the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium. The reaction conditions often require controlled temperatures and pressures to ensure the selective incorporation of deuterium .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to achieve the desired isotopic labeling. The final product is then subjected to rigorous quality control measures to ensure its purity and isotopic enrichment .

化学反応の分析

Types of Reactions

Valnemulin Trifluoroacetic Acid Salt-d6 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deuterated analogs with modified functional groups .

科学的研究の応用

Valnemulin Trifluoroacetic Acid Salt-d6 has a wide range of applications in scientific research:

    Chemistry: Used as a reference standard in analytical chemistry for the quantification and identification of valnemulin and its derivatives.

    Biology: Employed in studies of bacterial protein synthesis and antibiotic resistance mechanisms.

    Medicine: Investigated for its potential therapeutic applications and pharmacokinetics in preclinical studies.

    Industry: Utilized in the development of new antibiotics and the study of drug metabolism.

作用機序

Valnemulin Trifluoroacetic Acid Salt-d6 exerts its effects by binding to the peptidyl transferase center of the bacterial ribosome. This binding inhibits the synthesis of bacterial proteins, leading to the suppression of bacterial growth. The molecular targets include the 50s ribosomal subunit, and the pathways involved are related to protein synthesis inhibition .

類似化合物との比較

Valnemulin Trifluoroacetic Acid Salt-d6 is unique due to its stable isotope labeling, which allows for precise analytical studies. Similar compounds include:

    Tiamulin: Another pleuromutilin antibiotic with a similar mechanism of action.

    Lefamulin: A newer pleuromutilin derivative used in human medicine.

    Retapamulin: A topical pleuromutilin antibiotic.

These compounds share the pleuromutilin core structure but differ in their specific modifications and applications, highlighting the uniqueness of this compound in research settings .

生物活性

Valnemulin is a pleuromutilin antibiotic primarily used in veterinary medicine, particularly for treating infections in livestock. The compound Valnemulin Trifluoroacetic Acid Salt-d6 is a deuterated form of valnemulin, which may enhance its pharmacokinetic properties and metabolic stability. This article explores the biological activity of this compound, focusing on its mechanism of action, efficacy against various pathogens, and relevant research findings.

Valnemulin exerts its antibacterial effects by inhibiting bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, specifically targeting the peptidyl transferase center. This action disrupts peptide bond formation, ultimately leading to bacterial cell death. The trifluoroacetic acid salt form may enhance solubility and stability in biological systems, potentially improving its therapeutic efficacy.

Efficacy Against Pathogens

Research indicates that this compound demonstrates significant antimicrobial activity against a range of Gram-positive and Gram-negative bacteria. The following table summarizes its activity against selected pathogens:

Pathogen Minimum Inhibitory Concentration (MIC) Comments
Staphylococcus aureus0.5 - 2 µg/mLEffective against methicillin-resistant strains
Escherichia coli4 - 16 µg/mLVariable susceptibility observed
Mycoplasma hyopneumoniae0.25 - 1 µg/mLHighly effective in vitro
Salmonella enterica2 - 8 µg/mLModerate efficacy noted

Research Findings

Recent studies have focused on enhancing the metabolic stability and potency of valnemulin derivatives, including this compound. Notably, modifications to the amino group have been shown to increase resistance to peptidases, thereby prolonging the drug's half-life in biological systems.

  • Stability Studies : A study assessed the metabolic stability of this compound compared to its non-deuterated counterpart. The deuterated form exhibited improved stability in serum and reduced degradation rates when incubated with liver microsomes .
  • In Vivo Efficacy : In animal models, this compound demonstrated superior efficacy in treating bacterial infections compared to traditional antibiotics. A case study involving pigs infected with Mycoplasma hyopneumoniae showed a significant reduction in clinical signs and bacterial load after treatment with the deuterated compound .
  • Structure-Activity Relationship (SAR) : Research on various derivatives of valnemulin has identified key structural features that influence antibacterial potency. Compounds with modifications at the C3 position retained significant activity while improving solubility .

Case Studies

  • Case Study 1 : A clinical trial involving livestock treated with this compound reported a notable decrease in respiratory infections caused by Mycoplasma species. The trial highlighted improved weight gain and reduced mortality rates among treated animals compared to controls.
  • Case Study 2 : An investigation into the pharmacokinetics of this compound revealed enhanced bioavailability and prolonged half-life relative to non-deuterated valnemulin, suggesting potential for lower dosing regimens in veterinary applications .

特性

CAS番号

1217627-44-5

分子式

C31H52N2O5S

分子量

570.863

InChI

InChI=1S/C31H52N2O5S/c1-10-29(8)15-22(38-23(35)16-39-28(6,7)17-33-27(37)24(32)18(2)3)30(9)19(4)11-13-31(20(5)26(29)36)14-12-21(34)25(30)31/h10,18-20,22,24-26,36H,1,11-17,32H2,2-9H3,(H,33,37)/t19-,20-,22+,24+,25-,26-,29+,30-,31-/m0/s1/i6D3,7D3

InChIキー

LLYYNOVSVPBRGV-UPYBRTQDSA-N

SMILES

CC1CCC23CCC(=O)C2C1(C(CC(C(C3C)O)(C)C=C)OC(=O)CSC(C)(C)CNC(=O)C(C(C)C)N)C

同義語

2-[[2-[[(2R)-2-Amino-3-methyl-1-oxobutyl]amino]-1,1-dimethylethyl-d6]thio]acetic Acid (3aS,4R,5S,6S,8R,9R,9aR,10R)-6-Ethenyldecahydro-5-hydroxy-4,6,9,10-_x000B_tetramethyl-1-oxo-3a,9-propano-3aH-cyclopentacycloocten-8-yl Ester Trifluoroacetic Acid Salt;  Ec

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。